molecular formula C19H24N4O3 B2547940 N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1030097-62-1

N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2547940
CAS No.: 1030097-62-1
M. Wt: 356.426
InChI Key: WSPUURJQRPASJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic small molecule featuring a pyrimidine core, a pyrrolidine ring, and a 4-methoxybenzyl group. Its structure is closely related to other documented pyrimidine-4-carboxamides, which are a class of compounds studied as potent and selective inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . As such, this compound is a valuable chemical tool for researchers investigating the endocannabinoid system and lipid-mediated signaling pathways in cellular and biochemical assays. The molecular framework incorporates a 2-(pyrrolidin-1-yl) group on the pyrimidine ring, a feature known to contribute to drug-like properties and target engagement in medicinal chemistry . The pyrrolidine heterocycle is a common motif in pharmaceuticals and bioactive compounds, often used to optimize properties like potency and solubility . This reagent is provided For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-11-18(22-19(21-14)23-9-3-4-10-23)26-13-17(24)20-12-15-5-7-16(25-2)8-6-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPUURJQRPASJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methoxybenzyl chloride: This intermediate is synthesized by reacting 4-methoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Formation of 6-methyl-2-(pyrrolidin-1-yl)pyrimidine: This intermediate is prepared by reacting 6-methyl-2-chloropyrimidine with pyrrolidine in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 4-methoxybenzyl chloride with 6-methyl-2-(pyrrolidin-1-yl)pyrimidine in the presence of a suitable base and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

1.1. Inhibition of NAPE-PLD

One of the prominent applications of this compound is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs). Research has shown that compounds structurally similar to N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide can significantly decrease NAEs in the brain, influencing emotional behavior and potentially offering therapeutic avenues for mood disorders .

1.2. Structure–Activity Relationship Studies

Structure–activity relationship (SAR) studies have been pivotal in optimizing the efficacy of pyrimidine derivatives, including this compound. These studies indicate that modifications to the compound can enhance its potency and selectivity as a pharmacological tool for investigating NAPE-PLD function both in vitro and in vivo .

2.1. Potential Anti-Cancer Properties

Emerging evidence suggests that derivatives of this compound may exhibit anti-cancer properties through their interactions with specific kinases involved in tumor growth and proliferation. For instance, the inhibition of Aurora kinases has been linked to reduced tumor viability, highlighting a potential application in cancer therapy .

2.2. Neurological Effects

The modulation of lipid signaling pathways by compounds like this compound suggests potential applications in treating neurological disorders. By influencing NAEs, these compounds could help manage conditions such as anxiety and depression .

Data Tables and Case Studies

Study Compound Target Effect Reference
1LEI-401NAPE-PLDDecreased NAEs, modulated emotional behavior
2SAR AnalysisPyrimidine DerivativesEnhanced potency against NAPE-PLD
3Aurora InhibitorsAurora KinasesReduced tumor viability

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The precise pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Pyridazinone vs. Pyrimidine Derivatives Pyridazin-3(2H)-one derivatives (e.g., FPR2 agonists from ) replace the pyrimidine core with a pyridazinone scaffold. While both heterocycles engage in π-π interactions, pyridazinone derivatives show distinct receptor activation profiles. For example, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibits FPR2-specific agonism, whereas pyrimidine-based compounds may lack this selectivity .

Substituent Variations on the Acetamide Side Chain

  • 4-Methoxybenzyl vs. Halogenated Aryl Groups Replacing the 4-methoxybenzyl group with a 4-chlorophenyl group (as in N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, ) increases lipophilicity (Cl: +0.71 logP vs.
  • Trimethoxyphenyl vs. Methoxybenzyl
    In compound 17d (), the 4-methoxybenzyl group is replaced with a 3,4,5-trimethoxyphenyl moiety. This modification enhances steric bulk and electron-donating capacity, likely altering binding interactions in colchicine-binding site inhibition .

Amine Substituent Comparisons

  • Pyrrolidin-1-yl vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Biological Target
Target Compound C₂₀H₂₅N₃O₄ 401.44 4-MeO-benzyl, pyrrolidin-1-yl ~2.1 Unknown
N-(4-Chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₈H₂₀ClN₃O₂ 361.83 4-Cl-phenyl, pyrrolidin-1-yl ~2.8 Unknown
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₁H₂₁BrN₄O₃ 465.33 4-Br-phenyl, pyridazinone ~3.2 FPR2 agonist

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, and how are key intermediates characterized?

  • Methodology :

  • Step 1 : Synthesis of the pyrimidine core: React 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol with chloroacetyl chloride under alkaline conditions to form 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetyl chloride.
  • Step 2 : Condensation: React the intermediate with 4-methoxybenzylamine in the presence of a condensing agent (e.g., DCC) to form the acetamide derivative.
  • Characterization : Use 1H^1H-NMR to confirm proton environments (e.g., methoxy protons at ~3.8 ppm, pyrrolidinyl protons at 1.8–2.5 ppm) and IR spectroscopy to identify amide C=O stretches (~1650 cm1^{-1}) and ether linkages .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

  • Answer :

  • 1H^1H- and 13C^{13}C-NMR : Assign peaks for the methoxybenzyl group (e.g., aromatic protons at 6.8–7.3 ppm), pyrimidine ring protons, and pyrrolidinyl carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+^+) and compare with theoretical values.
  • Elemental Analysis : Validate C, H, N percentages against calculated values (e.g., C: 62.1%, H: 6.5%, N: 14.3%) .

Advanced Research Questions

Q. How can computational reaction design methods improve the synthesis efficiency of this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states for key steps (e.g., nucleophilic substitution at the pyrimidine ring).
  • Reaction Optimization : Apply machine learning to experimental datasets (e.g., solvent polarity, temperature) to predict optimal conditions. For example, ICReDD’s approach integrates computational and experimental data to reduce trial-and-error .

Q. What strategies address contradictory data between elemental analysis and spectroscopic results during characterization?

  • Troubleshooting Steps :

  • Purification : Re-crystallize the compound using mixed solvents (e.g., ethanol/water) to remove impurities affecting elemental analysis.
  • Alternative Techniques : Use HRMS to resolve discrepancies in molecular weight caused by isotopic impurities.
  • Synthetic Replication : Repeat the synthesis with stricter anhydrous conditions to avoid hydrolysis of the pyrrolidinyl group .

Q. How does the pyrrolidin-1-yl substituent influence the compound’s physicochemical properties and biological activity?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The pyrrolidinyl group increases logP compared to non-cyclic amines, enhancing membrane permeability.
  • Metabolic Stability : Cyclic amines resist oxidative metabolism better than linear chains, as shown in analogs with trifluoromethyl groups .
    • Experimental Validation : Compare solubility (e.g., in PBS) and stability (e.g., HPLC retention time under stress conditions) with des-pyrrolidinyl analogs.

Q. What are the challenges in scaling up the synthesis while maintaining purity, and how can they be mitigated?

  • Challenges :

  • Byproduct Formation : Competitive reactions at the pyrimidine ring under non-optimized conditions.
  • Purification Bottlenecks : Column chromatography becomes impractical at large scales.
    • Solutions :
  • Process Optimization : Use flow chemistry for controlled mixing and temperature during the substitution step.
  • Crystallization-Driven Purification : Develop a solvent system (e.g., ethyl acetate/heptane) for high-yield recrystallization .

Data Contradiction Analysis Example

Observation Potential Cause Resolution Reference
1H^1H-NMR shows extra peaks at 2.1 ppmResidual solvent (e.g., DMF)Re-purify via trituration with diethyl ether
Elemental analysis N% lower than expectedIncomplete condensationExtend reaction time or increase condensing agent (e.g., EDC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.